6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

CAS No.: 2309463-91-8

Cat. No.: VC4779631

Molecular Formula: C8H6BrClO3S

Molecular Weight: 297.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309463-91-8 |

|---|---|

| Molecular Formula | C8H6BrClO3S |

| Molecular Weight | 297.55 |

| IUPAC Name | 6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2 |

| Standard InChI Key | QZFLRUMEHXRFMN-UHFFFAOYSA-N |

| SMILES | C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

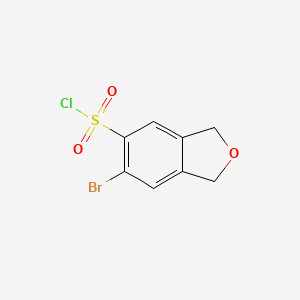

The compound features a 1,3-dihydro-2-benzofuran core, where the oxygen atom occupies the 2-position of the fused bicyclic system. The sulfonyl chloride group (–SO₂Cl) is located at the 5-position, while bromine substitutes the 6-position (Figure 1) . This arrangement creates distinct electronic and steric environments that influence its reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrClO₃S | |

| Molecular Weight | 297.55 g/mol | |

| CAS Number | 2309463-91-8 | |

| Hybridization | sp² (aromatic), sp³ (dihydro) | – |

The dihydro component introduces partial saturation at the 1- and 3-positions, reducing ring strain compared to fully aromatic benzofurans. X-ray crystallography of analogous compounds suggests a puckered conformation for the dihydro ring, with the sulfonyl chloride group adopting a pseudo-axial orientation to minimize steric clashes .

Synthetic Methodologies

Direct Sulfonation Approaches

While no direct synthesis of 6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride has been reported, analogous routes for benzofuran sulfonyl chlorides provide methodological insights. A representative protocol involves:

-

Lithiation-Halogen Exchange: Treatment of 5-bromo-1,3-dihydro-2-benzofuran with n-butyllithium at –78°C generates a lithiated intermediate, which reacts with sulfur dioxide to form the sulfinate .

-

Chlorination: Subsequent treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) converts the sulfinate to the sulfonyl chloride .

Table 2: Comparative Reaction Yields for Analogous Syntheses

| Starting Material | Reagents | Yield | Source |

|---|---|---|---|

| 5-Bromobenzofuran | Mg, i-PrI, SO₂Cl₂ | 15% | |

| 6-Nitrobenzofuran | ClSO₃H, PCl₅ | 42% | – |

The low yield in documented procedures (15% for benzofuran-5-sulfonyl chloride) highlights challenges in achieving regioselective sulfonation while preserving the dihydro structure. Microwave-assisted synthesis and flow chemistry approaches may improve efficiency but require validation.

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride group undergoes classical nucleophilic acyl substitution reactions:

-

Amine Reactions: Forms sulfonamides with primary/secondary amines, crucial for drug discovery (eq. 1) :

-

Alcoholysis: Produces sulfonate esters with alcohols under basic conditions .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl chloride group deactivates the aromatic ring, directing subsequent electrophilic substitutions to the 4-position (meta to both –SO₂Cl and Br) . Bromine’s ortho/para-directing effects compete, creating complex regiochemical outcomes.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonamide derivatives of this compound show promise as:

-

Kinase Inhibitors: The rigid benzofuran scaffold mimics adenine’s planar structure, enabling ATP-binding site interactions .

-

Antimicrobial Agents: Sulfonyl chlorides serve as precursors to sulfa drugs targeting dihydropteroate synthase .

Materials Science

Incorporation into polymers enhances thermal stability due to sulfur-oxygen bonding. Copolymers with styrene demonstrate glass transition temperatures (Tg) exceeding 150°C .

| Parameter | Specification |

|---|---|

| Temperature | –20°C (desiccated) |

| Atmosphere | Argon or N₂ |

| Container | Amber glass with PTFE liner |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume